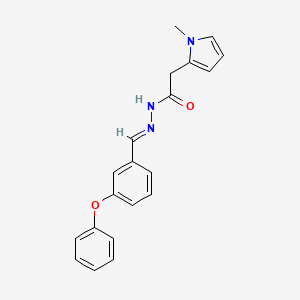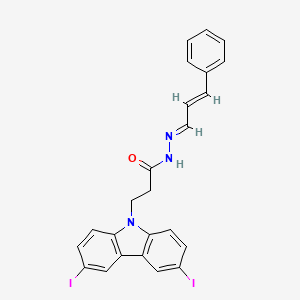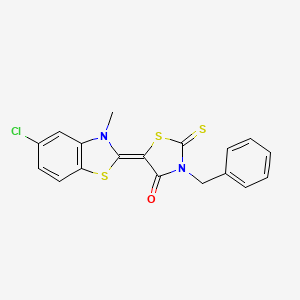![molecular formula C14H18N2S B12042853 1-[(3-Methylbenzo[b]thien-2-yl)methyl]piperazine](/img/structure/B12042853.png)
1-[(3-Methylbenzo[b]thien-2-yl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Methylbenzo[b]thiophen-2-yl)methyl)piperazine, AldrichCPR is a chemical compound with the empirical formula C14H18N2S and a molecular weight of 246.37 g/mol . This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 1-((3-Methylbenzo[b]thiophen-2-yl)methyl)piperazine typically involves the reaction of 3-methylbenzo[b]thiophene with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
1-((3-Methylbenzo[b]thiophen-2-yl)methyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to drive the reactions to completion . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((3-Methylbenzo[b]thiophen-2-yl)methyl)piperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-((3-Methylbenzo[b]thiophen-2-yl)methyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-((3-Methylbenzo[b]thiophen-2-yl)methyl)piperazine can be compared with other similar compounds, such as:
- (3-Methyl-thiophen-2-ylmethylene)-(4-p-tolyl-piperazin-1-yl)-amine
- 2-Methyl-1-(2-methylbenzoyl)piperidine
- 3-Thiophen-2-yl-piperazine-1-carboxylic acid ethyl ester
- 1-(3-Chloro-6-methylbenzo[b]thiophen-2-yl)ethanone
- 3-(3-Chloro-6-methylbenzo[b]thiophen-2-yl)-3-oxopropanenitrile
- 1-(3-Chlorobenzo[b]thiophen-2-yl)ethanone
- 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride .
The uniqueness of 1-((3-Methylbenzo[b]thiophen-2-yl)methyl)piperazine lies in its specific structure, which imparts distinct chemical and biological properties compared to other thiophene derivatives .
Properties
Molecular Formula |
C14H18N2S |
|---|---|
Molecular Weight |
246.37 g/mol |
IUPAC Name |
1-[(3-methyl-1-benzothiophen-2-yl)methyl]piperazine |
InChI |
InChI=1S/C14H18N2S/c1-11-12-4-2-3-5-13(12)17-14(11)10-16-8-6-15-7-9-16/h2-5,15H,6-10H2,1H3 |
InChI Key |
UPMXNXXMXOYXGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)CN3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


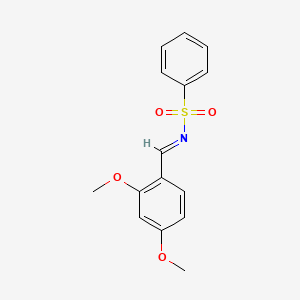
![ethyl (2E)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12042776.png)
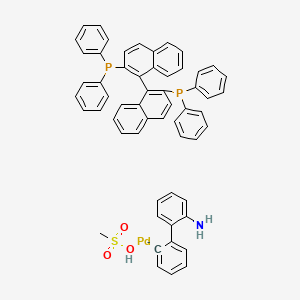
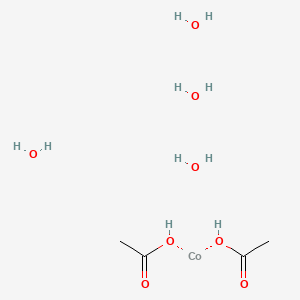
![4-fluorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12042797.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-4-phenylfuran-2,5-dione](/img/structure/B12042802.png)
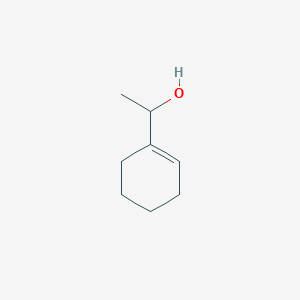
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12042815.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12042816.png)
